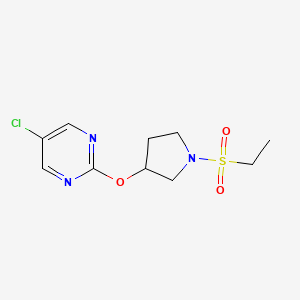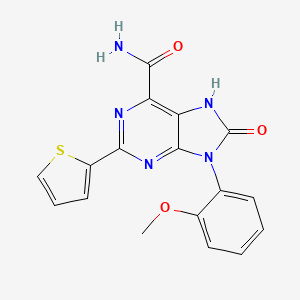
Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H15FN4O6S and its molecular weight is 410.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimitotic Agents and Antitumor Activity
Research has shown that certain pyridine derivatives, including compounds structurally related to Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, exhibit significant antimitotic and antitumor activities. These compounds act as potent antimitotic agents, demonstrating effectiveness in inhibiting the incorporation of pyrimidine nucleosides into DNA and RNA, suggesting a possible mode of action in antitumor activity (Temple et al., 1992).
Antimicrobial and Anticancer Properties
A study focused on the synthesis of derivatives of this compound demonstrated their potential as antimicrobial and anticancer agents. These derivatives showed promising results in in vitro antimicrobial activity and displayed significant effectiveness against certain bacteria and fungi. Furthermore, the synthesized compounds exhibited potential as oral drug candidates due to their good oral drug-like properties (Tiwari et al., 2018).
Application in Synthesis of Heterocyclic Compounds
The compound's derivatives serve as versatile precursors for synthesizing various heterocyclic compounds, such as thienopyrimidines and related fused systems. These derivatives are useful in synthesizing polyfunctionally substituted thienopyrimidines, which have various applications in medicinal chemistry and drug development (Aly & Behalo, 2010).
Spectroscopic Characterization and Density Functional Theory Calculations
The compound and its derivatives have been the subject of detailed spectroscopic characterization, including FT-IR, 1H, and 13C NMR studies. Density functional theory calculations have been employed to understand their molecular geometry, vibrational frequencies, and NMR chemical shifts. Such studies are crucial in the pharmaceutical industry for drug design and understanding the properties of potential drug candidates (Pekparlak et al., 2018).
Synthesis and Fluorescence Properties
Research has also explored the synthesis of novel compounds derived from this compound that exhibit fluorescence properties. These compounds have potential applications in bio-imaging and diagnostic procedures due to their fluorescent active nature (Al-Masoudi et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves the reaction of ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate with 2-bromoethyl thioacetate, followed by reaction with 4-fluoro-3-nitroaniline and subsequent cyclization to form the final product.", "Starting Materials": [ "Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate", "2-bromoethyl thioacetate", "4-fluoro-3-nitroaniline" ], "Reaction": [ "Step 1: Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate is reacted with 2-bromoethyl thioacetate in the presence of a base such as potassium carbonate to form ethyl 2-(2-bromoethylthio)-4,6-dimethylpyrimidine-5-carboxylate.", "Step 2: Ethyl 2-(2-bromoethylthio)-4,6-dimethylpyrimidine-5-carboxylate is then reacted with 4-fluoro-3-nitroaniline in the presence of a base such as potassium carbonate to form ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate.", "Step 3: The final product is isolated and purified using standard techniques such as column chromatography." ] } | |
Numéro CAS |
899727-23-2 |
Formule moléculaire |
C16H15FN4O6S |
Poids moléculaire |
410.38 |
Nom IUPAC |
ethyl 4-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H15FN4O6S/c1-3-27-15(23)13-8(2)18-16(24)20-14(13)28-7-12(22)19-9-4-5-10(17)11(6-9)21(25)26/h4-6H,3,7H2,1-2H3,(H,19,22)(H,18,20,24) |
Clé InChI |
DRZZWPIVLQRQNS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



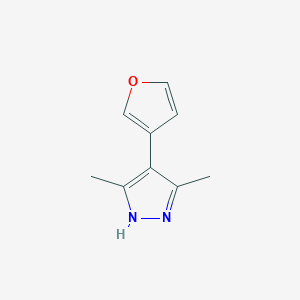
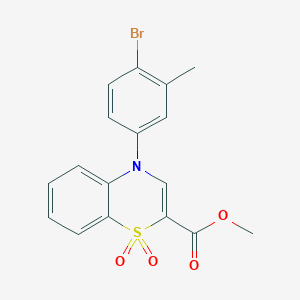
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2609341.png)

![6-(1-(2-(benzyl(ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide](/img/structure/B2609345.png)
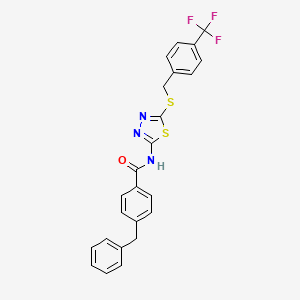

![3-(4-bromobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609349.png)
![3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2609351.png)
